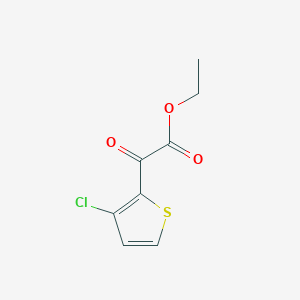
Ethyl (3-chlorothien-2-yl)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-chlorothien-2-yl)(oxo)acetate is an organic compound with the molecular formula C8H7ClO3S It is a derivative of thienyl acetate, where the thienyl ring is substituted with a chlorine atom at the 3-position and an oxo group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (3-chlorothien-2-yl)(oxo)acetate can be synthesized through various methods. One common approach involves the acylation of 3-chlorothiophene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (3-chlorothien-2-yl)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom in the thienyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, resulting in the formation of substituted thienyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions often require a base like potassium carbonate and are conducted in polar solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl (3-chlorothien-2-yl)(oxo)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: Research into potential therapeutic agents often involves derivatives of this compound due to its structural versatility.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl (3-chlorothien-2-yl)(oxo)acetate depends on its specific application
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering or blocking signal transduction pathways.
Chemical Reactivity: The oxo and chlorine substituents confer reactivity that allows the compound to participate in various chemical transformations, influencing its biological activity.
Comparación Con Compuestos Similares
Ethyl (3-chlorothien-2-yl)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl (2,5-dichlorothien-3-yl)(oxo)acetate: This compound has two chlorine atoms on the thienyl ring, which may alter its reactivity and biological activity compared to this compound.
Ethyl 2-oxoacetate: Lacking the thienyl ring, this compound is simpler and may have different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C8H7ClO3S |
|---|---|
Peso molecular |
218.66 g/mol |
Nombre IUPAC |
ethyl 2-(3-chlorothiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 |
Clave InChI |
ILJCMMQIICTXJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(C=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















